molecular formula C10H10BrN3O B1377639 {5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol CAS No. 1443981-05-2

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

Cat. No. B1377639
M. Wt: 268.11 g/mol
InChI Key: PPNZAWAFDDXWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms. The 2-bromophenyl group suggests that this compound may have similar properties to other brominated aromatic compounds .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole rings are a significant class of heterocyclic compounds, renowned for their diverse biological activities, which make them a valuable resource in drug development. Their structural variability allows for the synthesis of new drugs targeting a wide range of biological activities. Recent patents highlight the development of novel triazole derivatives with promising anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. These compounds are being actively studied for their therapeutic potential against a variety of diseases, including neglected diseases that disproportionately affect vulnerable populations (Ferreira et al., 2013).

Antimicrobial and Antifungal Applications

Another research area of interest is the development of 1,2,4-triazole derivatives as antimicrobial and antifungal agents. Studies have synthesized new compounds showing significant activity against various bacterial and fungal pathogens. This research direction not only contributes to addressing the challenge of antibiotic resistance but also explores novel treatment options for infections caused by resistant strains (Ohloblina, 2022).

properties

IUPAC Name

[5-[(2-bromophenyl)methyl]-1H-1,2,4-triazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-8-4-2-1-3-7(8)5-9-12-10(6-15)14-13-9/h1-4,15H,5-6H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNZAWAFDDXWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NN2)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 2
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 3
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 4
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 5
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol
Reactant of Route 6
{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol

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